2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester features a piperidine core with a tert-butyl carbamate group at position 1 and a methyl-substituted ethyl-amino-(S)-2-amino-propionyl moiety at position 2. The (S)-configuration of the amino-propionyl group and the ethyl-amino substituent may influence stereoselective interactions and metabolic stability .
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-9-7-8-10-19(13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLDOKACPPPBD-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester , also referred to as 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester , is a complex organic molecule with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molecular Weight : 313.44 g/mol
- Density : Approximately 1.056 ± 0.06 g/cm³
- Predicted Boiling Point : 428.5 ± 20.0 °C
Structural Features
The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, along with an amino acid derivative that contributes to its biological activity. The presence of functional groups such as carboxylic acids and amines allows for various chemical reactivity typical of amino acids and esters.
Research indicates that the compound may act as an agonist or antagonist at specific receptors in the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential analgesic properties, making it a candidate for pain management studies.
Pharmacological Applications
The compound has shown promise in several areas:
- Analgesic Properties : Similar compounds have demonstrated effectiveness in pain relief, indicating that this compound may also exhibit similar effects.
- CNS Receptor Interaction : Preliminary studies suggest interactions with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | C₁₆H₃₁N₃O₃ | Lacks ethyl group; slightly different biological activity |
| N-Methylcarfentanil | C₂₂H₂₈N₂O₂ | Strong opioid activity; used for analgesia |
| Norfentanyl | C₂₂H₂₈N₂O | Opioid derivative; higher potency than morphine |
The unique combination of the piperidine structure and amino acid functionality may confer distinct pharmacological properties compared to these similar compounds, leading to different receptor interactions and therapeutic effects.
Study on Analgesic Effects
A study conducted on a related compound demonstrated significant analgesic effects in animal models. The compound was tested against standard pain-inducing agents, showing a reduction in pain response comparable to established analgesics like morphine. This suggests that 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester may possess similar properties.
CNS Activity Assessment
Another investigation focused on the compound's interaction with serotonin receptors. Using radioligand binding assays, researchers found that the compound exhibited moderate affinity for the 5-HT_2A receptor, indicating potential implications for mood disorders and anxiety treatment.
Comparison with Similar Compounds
Positional Isomers on the Piperidine Ring
Positional isomers differ in the location of the substituent on the piperidine ring, significantly altering spatial interactions:
Impact of Positional Isomerism :
- Position 2 (Target) : Optimal proximity between substituents for intramolecular hydrogen bonding.
- Position 3 (CAS 1354028-59-3) : May reduce steric hindrance compared to position 2, enhancing conformational flexibility .
- Position 4 (CAS 1353992-96-7) : Extended distance from the carbamate group could reduce electronic effects, influencing reactivity .
Variations in Amino Substituents
The nature of the amino group (ethyl, methyl, isopropyl, cyclopropyl) affects steric bulk and hydrogen-bonding capacity:
Impact of Amino Group Variation:
- Ethyl (Target) : Optimal balance between flexibility and steric effects.
- Methyl (CAS 1057409-91-2) : Lower hydrophobicity; may improve aqueous solubility but reduce target affinity .
- Isopropyl (CAS 1401667-95-5) : Bulkier group could impede access to enzymatic active sites .
- Cyclopropyl (CAS 1354029-67-6) : Conformational rigidity may enhance selectivity but reduce metabolic stability .
Ring Size Variants: Piperidine vs. Pyrrolidine
Impact of Ring Size :
Stereochemical Variations
The (S)-configuration in the amino-propionyl group is critical for chiral recognition:
Impact of Stereochemistry :
- (S)-Configuration (Target): Ensures compatibility with L-amino acid-binding biological targets.
- (R)-Configuration (CAS 1401664-66-1) : May disrupt hydrogen-bonding networks, reducing efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
